N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a pyridazinone core substituted with a 3,4-dimethylphenyl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFOARBSQJPGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution reactions:
Acetylation: The final step involves the acetylation of the pyridazinone derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogenated positions on the phenyl rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated precursors, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of pyridazinone and acetamide derivatives. Below is a detailed comparison with key analogues identified in the literature.
Pyridazinone-Based Analogues
a) N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X)
- Structure: Shares the pyridazinone core but incorporates a furan substituent at position 3 and a pyridinone-linked acetamide chain.
- Key Differences: Substituent at position 3: Furan vs. 3,4-dimethylphenyl in the target compound. Acetamide chain: Extended ethyl linker and additional pyridinone group.
- Functional Implications : Compound X demonstrated the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, attributed to its dual heterocyclic moieties enhancing interactions with hydrophobic pockets .
b) 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Structure: Pyridazinone core with a 4-chlorophenyl substituent and acetic acid side chain.
- Key Differences :
- Substituent at position 3: 4-Chlorophenyl vs. 3,4-dimethylphenyl.
- Functional group: Carboxylic acid vs. acetamide.
- Functional Implications : The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the target compound’s acetamide .
c) 2-[3-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Structure : Features a 3,4-dimethoxyphenyl group at position 3.
- Key Differences :
- Substituent electronics: Methoxy groups (electron-donating) vs. methyl groups (moderately electron-donating).
- Functional Implications : Methoxy groups could increase steric hindrance and alter binding kinetics compared to the target compound’s dimethyl substitution .
Pyrimidinone and Thioether Analogues
a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure: Pyrimidinone core with a thioether linkage and dichlorophenyl acetamide.
- Key Differences: Core heterocycle: Pyrimidinone (six-membered ring with two nitrogens) vs. pyridazinone (six-membered ring with two adjacent nitrogens). Substituent: Thioether group absent in the target compound.
- Functional Implications : The thioether may confer redox activity but reduce metabolic stability .
Substituent Position and Conformational Effects
Crystal structure analyses of related dichlorophenyl acetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal that substituent positioning significantly impacts molecular conformation. For instance:
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Substituent Electronics : Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance hydrophobic interactions, while halogens (Cl, F) improve binding specificity .
- Core Heterocycle: Pyridazinones generally exhibit better metabolic stability than pyrimidinones due to reduced susceptibility to enzymatic oxidation .
- Conformational Flexibility : Steric effects from 3,4-dimethylphenyl in the target compound may restrict rotation, favoring bioactive conformations .
Biological Activity
N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This compound belongs to the class of pyridazinone derivatives and is characterized by a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dihydropyridazinone core. Understanding its biological activity is crucial for exploring its pharmacological potential.
Molecular Formula
- C : 20
- H : 18
- Cl : 1
- N : 3
- O : 3
Structural Representation
The compound can be represented by the following structural formula:
This compound exhibits biological activity through its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. Detailed studies are required to elucidate the exact pathways involved.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The presence of the chlorophenyl and dimethylphenyl groups is believed to enhance its cytotoxic effects on cancer cells.
- Anticonvulsant Properties : Similar compounds in the pyridazinone class have shown promise in treating seizure disorders. The structure of this compound may contribute to similar effects.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anticonvulsant | Potential reduction in seizure frequency | |
| Antimicrobial | Effective against various bacterial strains |
Case Study Example
A study conducted on similar pyridazinone derivatives revealed significant anticancer activity against various cell lines. The study indicated that structural modifications could enhance potency and selectivity for cancer cells. The findings suggest that this compound could be a candidate for further investigation in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
